{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone
CAS No.:
Cat. No.: VC16330277
Molecular Formula: C22H15Cl2F3N2O4
Molecular Weight: 499.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl2F3N2O4 |
|---|---|
| Molecular Weight | 499.3 g/mol |
| IUPAC Name | 5-benzoyl-6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
| Standard InChI | InChI=1S/C22H15Cl2F3N2O4/c23-13-8-4-7-12(17(13)24)14-9-10-15(33-14)18-16(19(30)11-5-2-1-3-6-11)21(32,22(25,26)27)29-20(31)28-18/h1-10,16,18,32H,(H2,28,29,31) |
| Standard InChI Key | YRCMRBVJGRBASF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 5-benzoyl-6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, reflects its intricate structure. Key features include:
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A tetrahydropyrimidinone ring (1,3-diazinan-2-one) serving as the central scaffold.
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2,3-Dichlorophenyl-furan and benzoyl substituents at positions 6 and 5, respectively.
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Hydroxyl and trifluoromethyl groups at position 4, influencing polarity and steric effects.
The presence of electron-withdrawing groups (Cl, CF₃) and aromatic systems suggests potential for π-π stacking and hydrophobic interactions, which are critical in drug-receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅Cl₂F₃N₂O₄ |
| Molecular Weight | 499.3 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
| Topological Polar Surface | 92.8 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Synthetic Pathways
Multi-Step Synthesis Overview
The synthesis involves sequential reactions to assemble the tetrahydropyrimidinone core and install substituents:
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Formation of the furan-dichlorophenyl intermediate: Coupling 2,3-dichlorobenzaldehyde with furan derivatives via Friedel-Crafts acylation.
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Construction of the tetrahydropyrimidinone ring: Cyclocondensation of urea derivatives with β-keto esters, followed by trifluoromethylation at position 4.
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Benzoylation: Introducing the phenylmethanone group at position 5 using benzoyl chloride under basic conditions.
Critical challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the trifluoromethyl group.
Optimization Strategies
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Catalytic systems: Lewis acids (e.g., ZnCl₂) improve yields in furan formation.
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Protecting groups: Temporary protection of hydroxyl groups prevents undesired side reactions during benzoylation.
Biological Activity and Hypothesized Mechanisms
Putative Targets
While direct studies on this compound are sparse, structural analogs exhibit activity against:
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Kinases: Inhibition of tyrosine kinases due to competitive binding at ATP sites.
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G-protein-coupled receptors (GPCRs): Modulation of neurotransmitter signaling via aromatic stacking interactions.
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Epigenetic regulators: Interaction with histone deacetylases (HDACs) via zinc-binding motifs.
Table 2: Hypothesized Biological Activities
| Activity Type | Potential Target | Structural Basis |
|---|---|---|
| Anticancer | PI3K/AKT/mTOR pathway | Trifluoromethyl enhances lipophilicity, promoting membrane penetration. |
| Anti-inflammatory | COX-2 enzyme | Dichlorophenyl mimics arachidonic acid binding. |
| Antimicrobial | Bacterial topoisomerase IV | Furan moiety intercalates DNA. |
Pharmacological Research Findings
In Vitro Studies
Preliminary assays on similar compounds reveal:
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IC₅₀ values of 2–10 μM against breast cancer cell lines (MCF-7, MDA-MB-231).
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Reduction of TNF-α production by 40–60% in macrophage models, suggesting anti-inflammatory potential.
ADME Profiles
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Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to high molecular weight.
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Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 h) via CYP3A4-mediated oxidation of the furan ring.
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields (15–20%) in the cyclocondensation step. Flow chemistry or enzymatic catalysis could improve efficiency.
Targeted Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may address poor solubility and off-target effects . Patents on vectorized therapies highlight methods for tumor-specific delivery .
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